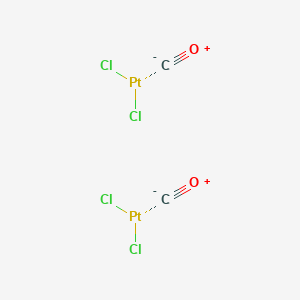

Dicarbonyldi-mu-chlorodichlorodiplatinum,stereoisomer

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Dicarbonyldi-mu-chlorodichlorodiplatine, stéréoisomère: est un complexe métal-carbonyle qui a été synthétisé pour la première fois par Paul Schützenberger en 1868 . Ce composé, de formule chimique C2Cl4O2Pt2 et d'une masse molaire de 587,99 g·mol−1, est remarquable d'être le premier complexe métal-carbonyle isolé . Il existe à la fois des isomères cis et trans, l'isomère trans étant le plus souvent référencé .

Méthodes De Préparation

Voies de synthèse et conditions de réaction: La dicarbonyldi-mu-chlorodichlorodiplatine est synthétisée à partir de platine noir et d'un mélange de monoxyde de carbone (CO) et de chlore (Cl2) gazeux . La réaction est généralement réalisée à des températures élevées. Des rapports contradictoires indiquent si les gaz sont passés sur du platine noir ou si le chlorure de platine(II) (PtCl2) est d'abord formé puis exposé au CO . Le produit obtenu est un solide jaune volatil .

Méthodes de production industrielle: Si la dicarbonyldi-mu-chlorodichlorodiplatine elle-même n'est pas utilisée dans les applications industrielles, les méthodes de synthèse développées pour ce composé ont ouvert la voie à la production d'autres complexes métal-carbonyle, qui sont des catalyseurs importants dans divers procédés industriels .

Analyse Des Réactions Chimiques

Types de réactions: La dicarbonyldi-mu-chlorodichlorodiplatine subit plusieurs types de réactions chimiques, notamment :

Oxydation: Le composé peut être oxydé dans des conditions spécifiques.

Substitution: Le composé peut subir des réactions de substitution où les ligands chlore ou carbonyle sont remplacés par d'autres ligands.

Réactifs et conditions communs: Les réactifs communs utilisés dans les réactions avec la dicarbonyldi-mu-chlorodichlorodiplatine comprennent divers ligands qui peuvent remplacer les groupes chlore ou carbonyle existants. Les conditions spécifiques de ces réactions varient en fonction du produit souhaité .

Principaux produits: Les principaux produits formés à partir de ces réactions dépendent du type de réaction et des réactifs utilisés. Par exemple, les réactions de substitution peuvent produire une variété de complexes de platine avec différents ligands .

Applications de la recherche scientifique

Chimie: La dicarbonyldi-mu-chlorodichlorodiplatine a été un composé important dans le domaine de la chimie organométallique. Sa découverte a ouvert la voie à l'exploration des complexes métal-carbonyle, qui sont maintenant largement étudiés et utilisés comme catalyseurs dans diverses réactions chimiques .

Biologie et médecine: Si le composé lui-même n'est pas utilisé directement dans les applications biologiques ou médicales, l'étude de ses propriétés et de ses réactions a contribué au développement d'autres composés à base de platine utilisés en chimiothérapie .

Industrie: Les complexes métal-carbonyle, y compris ceux liés à la dicarbonyldi-mu-chlorodichlorodiplatine, sont des catalyseurs importants dans les procédés industriels tels que l'hydroformylation .

Mécanisme d'action

Le mécanisme par lequel la dicarbonyldi-mu-chlorodichlorodiplatine exerce ses effets passe principalement par sa capacité à former des complexes stables avec divers ligands. Les cibles moléculaires et les voies impliquées dépendent des réactions et des applications spécifiques du composé .

Applications De Recherche Scientifique

Chemistry: Dicarbonyldi-mu-chlorodichlorodiplatinum has been a significant compound in the field of organometallic chemistry. Its discovery opened the door for the exploration of metal-carbonyl complexes, which are now widely studied and used as catalysts in various chemical reactions .

Biology and Medicine: While the compound itself is not directly used in biological or medical applications, the study of its properties and reactions has contributed to the development of other platinum-based compounds that are used in chemotherapy .

Industry: Metal carbonyl complexes, including those related to dicarbonyldi-mu-chlorodichlorodiplatinum, are important catalysts in industrial processes such as hydroformylation .

Mécanisme D'action

The mechanism by which dicarbonyldi-mu-chlorodichlorodiplatinum exerts its effects is primarily through its ability to form stable complexes with various ligands. The molecular targets and pathways involved depend on the specific reactions and applications of the compound .

Comparaison Avec Des Composés Similaires

Composés similaires:

Dicarbonyldi-mu-chlorodichlorodiplatine, isomère cis: Cet isomère a un arrangement spatial différent de ses ligands par rapport à l'isomère trans.

Autres complexes métal-carbonyle: Des composés tels que le pentacarbonyle de fer (Fe(CO)5) et le tétracarbonyle de nickel (Ni(CO)4) sont similaires en ce qu'ils contiennent également des centres métalliques liés à des ligands de monoxyde de carbone.

Unicité: La dicarbonyldi-mu-chlorodichlorodiplatine est unique en raison de son importance historique en tant que premier complexe métal-carbonyle isolé. Sa synthèse et sa caractérisation ont fourni de précieux éclaircissements sur la chimie des composés métal-carbonyle et ont influencé le développement de nombreux catalyseurs industriels importants .

Propriétés

Numéro CAS |

17522-99-5 |

|---|---|

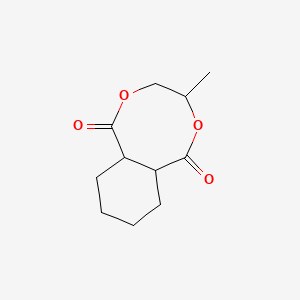

Formule moléculaire |

C2Cl4O2Pt2 |

Poids moléculaire |

588.0 g/mol |

Nom IUPAC |

carbon monoxide;dichloroplatinum |

InChI |

InChI=1S/2CO.4ClH.2Pt/c2*1-2;;;;;;/h;;4*1H;;/q;;;;;;2*+2/p-4 |

Clé InChI |

ITTDXEJZAMBOHT-UHFFFAOYSA-J |

SMILES canonique |

[C-]#[O+].[C-]#[O+].Cl[Pt]Cl.Cl[Pt]Cl |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.